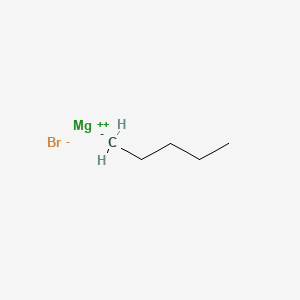

magnesium;pentane;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium pentane bromide, also known as pentamethylenebis(magnesium bromide), is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula BrMg(CH₂)₅MgBr and is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium pentane bromide is synthesized through the reaction of magnesium metal with pentane-1,5-dibromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

Mg+Br(CH₂)₅Br→BrMg(CH₂)₅MgBr

Industrial Production Methods

In industrial settings, the production of magnesium pentane bromide involves the use of large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reaction is conducted at controlled temperatures to ensure the complete conversion of the starting materials to the desired Grignard reagent. The product is then purified and stored under anhydrous conditions to maintain its reactivity.

Chemical Reactions Analysis

Types of Reactions

Magnesium pentane bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.

Epoxides: Adds to epoxides to form alcohols.

Carbon Dioxide: Reacts with CO₂ to form carboxylic acids.

Major Products Formed

Alcohols: From reactions with aldehydes, ketones, and epoxides.

Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

Magnesium pentane bromide is used in various scientific research applications, including:

Organic Synthesis: Widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: Employed in the preparation of advanced materials and polymers.

Biological Research: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of magnesium pentane bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in organic molecules. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it a strong nucleophile. This allows the compound to attack electrophilic carbon atoms, such as those in carbonyl groups, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Magnesium pentane bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, with two magnesium atoms and a pentane backbone, provides distinct reactivity and selectivity in certain reactions. Similar compounds include:

Phenylmagnesium Bromide: Used for the synthesis of aromatic compounds.

Methylmagnesium Bromide: Utilized in the formation of primary alcohols from formaldehyde.

Magnesium pentane bromide stands out due to its ability to form complex structures and its versatility in various synthetic applications.

Properties

IUPAC Name |

magnesium;pentane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQLLDGXBLGMD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)

![2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13391298.png)

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)

![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)

![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)